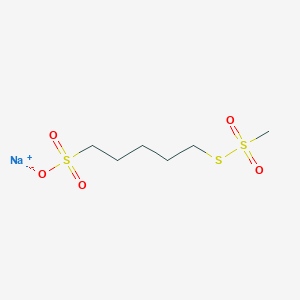
O-(4-羟基苯基)-3-碘-L-酪氨酸
描述
Synthesis Analysis
The synthesis of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine and related compounds involves several steps, including halogenation, protection of functional groups, and coupling reactions. A notable method includes the enantioselective synthesis, where the chirality at the alpha carbon is preserved, ensuring the compound's biological activity (Hasegawa & Shinohara, 1998). Other methods involve recombinant Escherichia coli cells expressing membrane-bound L-amino acid deaminase for biosynthesis from L-tyrosine (Ding et al., 2017).
Molecular Structure Analysis
The molecular structure of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine is characterized by crystallography and spectroscopy techniques. The presence of the iodine atom and hydroxyl groups significantly influences the molecule's reactivity and interactions. For instance, studies on similar compounds show how these groups participate in hydrogen bonding and ionic interactions within crystal structures, stabilizing the compound in a specific conformation (Okabe & Suga, 1995; Cymborowski et al., 2007).
Chemical Reactions and Properties
O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine participates in various chemical reactions, including oxidation and substitution, due to its functional groups. The iodine atom makes it susceptible to electrophilic aromatic substitution reactions, while the hydroxyl group can undergo oxidation. The compound's reactivity towards tyrosinase and its role in the biosynthesis of thyroid hormones have been documented, highlighting its biochemical significance (Cymborowski et al., 2007).
Physical Properties Analysis
The physical properties of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, such as solubility, melting point, and crystal structure, are crucial for its application in scientific research. These properties are influenced by the compound's molecular structure, particularly the presence of the iodine atom and hydroxyl groups, which affect its polarity and interactions with solvents (Okabe & Suga, 1995).
Chemical Properties Analysis
The chemical properties of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, including its acidity, reactivity, and stability, are defined by its functional groups. The hydroxyl group contributes to its acidity and ability to form hydrogen bonds, while the iodine atom enhances its reactivity in substitution reactions. These properties are essential for its use in enzymatic and chemical syntheses, offering insights into its mechanisms of action in biological systems (Cymborowski et al., 2007).
科学研究应用
-
4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
- Scientific Field : Industrial Biotechnology .
- Application Summary : 4HPA3H is a monooxygenase used for O-Hydroxylation in the biosynthesis of phenolic derivatives . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
- Methods of Application : The enzyme specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
- Results or Outcomes : As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
-
Diphenolic Acid
- Scientific Field : Industrial Chemistry .
- Application Summary : Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable candidate for the replacement of bisphenol A .
- Methods of Application : Diphenolic acid synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst .
- Results or Outcomes : Diphenolic acid represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain .
-
3-((4-Hydroxyphenyl)amino)propanoic Acid
- Scientific Field : Pharmaceutical Research .
- Application Summary : This compound is being developed as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The findings underscore the potential utility of this novel scaffold .
-
4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
- Scientific Field : Industrial Biotechnology .
- Application Summary : 4HPA3H is a monooxygenase used for O-Hydroxylation in the biosynthesis of phenolic derivatives . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
- Methods of Application : The enzyme specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
- Results or Outcomes : As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
-
4-Hydroxybenzoic Acid
- Scientific Field : Industrial Chemistry .
- Application Summary : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Methods of Application : Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway .
- Results or Outcomes : 4-HBA is a bulk chemical due to its wide-ranging applications for the biosynthesis of numerous value-added products with various biological functions .
-
(4-Hydroxyphenyl)perfluoroalkylmethanols
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of perfluoroalkylated phenols .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The findings underscore the potential utility of this novel scaffold .
-
4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
- Scientific Field : Industrial Biotechnology .
- Application Summary : 4HPA3H is a monooxygenase used for O-Hydroxylation in the biosynthesis of phenolic derivatives . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
- Methods of Application : The enzyme specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
- Results or Outcomes : As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
-
4-Hydroxybenzoic Acid
- Scientific Field : Industrial Chemistry .
- Application Summary : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Methods of Application : Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway .
- Results or Outcomes : 4-HBA is a bulk chemical due to its wide-ranging applications for the biosynthesis of numerous value-added products with various biological functions .
-
(4-Hydroxyphenyl)perfluoroalkylmethanols
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of perfluoroalkylated phenols .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The findings underscore the potential utility of this novel scaffold .
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVOFSDWXYIRP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316158 | |
| Record name | 3-Iodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine | |
CAS RN |
10468-90-3 | |
| Record name | 3-Iodo-L-thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-3-iodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)





